
Dabigatran-d4 (hydrochloride)
説明
それは、Ki値が4.5 nMである可逆的かつ選択的な直接トロンビン阻害剤です 。この化合物は主に科学研究で使用されており、その抗凝固特性で知られています。
準備方法
合成経路と反応条件
BIBR-953 D4 塩酸塩の合成には、ダビガトラン分子に重水素を組み込むことが含まれます。このプロセスには通常、次の手順が含まれます。
重水素標識: ダビガトラン分子に重水素原子を導入すること。
塩酸塩の形成: 重水素標識されたダビガトランを塩酸塩に変換すること。
工業的生産方法
BIBR-953 D4 塩酸塩の工業的生産方法は、広く文書化されていません。 一般的なアプローチは、ラボ規模の合成と同じ原理を用いた大規模合成であり、化合物に研究用グレードの基準を満たすことを保証するために、精製と品質管理の追加手順が含まれています .
化学反応解析
反応の種類
BIBR-953 D4 塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化することができます。
還元: 還元反応は、化合物の構造を変化させることができます。
置換: 特に重水素原子を含む置換反応が起こることがあります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。これらの反応の条件には、通常、目的の修飾が達成されるように、制御された温度とpHレベルが含まれます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により、BIBR-953 D4 塩酸塩の酸化誘導体が生成され、還元により、化合物の還元形が生成される可能性があります .
科学研究への応用
BIBR-953 D4 塩酸塩は、次のものを含む幅広い科学研究への応用を持っています。
化学: ダビガトランとその代謝物の定量化のための分析化学における標準物質として使用されます。
生物学: トロンビン阻害の生物学的経路とメカニズムを調査する研究で使用されます。
医学: その潜在的な治療効果と安全性プロファイルを調査するための前臨床研究で使用されます。
化学反応の分析
Types of Reactions
BIBR-953 D4 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substitution reactions can occur, particularly involving the deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives of BIBR-953 D4 hydrochloride, while reduction may yield reduced forms of the compound .
科学的研究の応用
Pharmacological Research
Dabigatran-d4 is predominantly used in pharmacological studies to investigate the pharmacokinetics and pharmacodynamics of dabigatran. Its deuterated nature allows for enhanced tracking in metabolic studies due to the distinct mass difference, making it easier to differentiate between endogenous and exogenous compounds.
Clinical Applications
Dabigatran-d4 has implications in clinical settings, particularly in understanding the therapeutic effects and safety profiles of dabigatran etexilate, its prodrug form.
Stroke Prevention
Clinical studies have shown that dabigatran is effective in reducing the incidence of stroke and systemic embolism in patients with non-valvular atrial fibrillation. The use of dabigatran-d4 in research helps elucidate the drug's efficacy compared to traditional anticoagulants like warfarin .
Treatment of Venous Thromboembolism
Dabigatran is indicated for the treatment and prevention of DVT and pulmonary embolism (PE). Research utilizing dabigatran-d4 can provide insights into dosing regimens and patient response based on pharmacokinetic data .
Case Studies
Several case studies highlight the clinical relevance of dabigatran and its isotopic variant:
Dabigatran Excess Case Report
A notable case involved an 87-year-old male patient who experienced coagulopathy due to dabigatran use amid acute renal failure. This case underscored the importance of monitoring renal function in patients receiving dabigatran therapy, as renal impairment can significantly affect drug clearance and increase bleeding risk .
Efficacy Studies
Clinical trials comparing dabigatran to warfarin demonstrated that dabigatran significantly reduced the risk of hemorrhagic stroke while maintaining efficacy in preventing ischemic strokes. The findings from these studies are critical for understanding the therapeutic window and safety profile of dabigatran .
Data Tables
Indication | Patient Population |
---|---|
Stroke prevention | Atrial fibrillation |
Treatment of DVT and PE | Adults |
Prophylaxis post-hip replacement surgery | Adults |
Pediatric use for VTE | Ages 3 months - 12 years |
作用機序
BIBR-953 D4 塩酸塩は、血液凝固プロセスにおける主要な酵素であるトロンビンを選択的に阻害することによって効果を発揮します。この化合物は、トロンビンの活性部位に結合し、フィブリノゲンをフィブリンに変換することを阻止し、それによって血栓形成を阻害します。 このメカニズムには、BIBR-953 D4 塩酸塩とトロンビン活性に関連する特定の分子標的および経路との相互作用が含まれます .
類似の化合物との比較
類似の化合物
ダビガトラン: BIBR-953 D4 塩酸塩の非重水素標識形。
ダビガトランエテキシレート: ダビガトランの経口活性プロドラッグ。
ダビガトランエテキシレートメシル酸塩: 異なる塩組成を持つ別のプロドラッグ形。
独自性
BIBR-953 D4 塩酸塩は、重水素標識がされているため、その安定性を高め、研究におけるより正確な定量を可能にするという点で独自です。 この標識はまた、ダビガトランの薬物動態と代謝プロファイルについての洞察を提供し、創薬と研究において貴重なツールとなります .
類似化合物との比較
Similar Compounds
Dabigatran: The non-deuterium-labeled form of BIBR-953 D4 hydrochloride.
Dabigatran etexilate: An orally active prodrug of Dabigatran.
Dabigatran etexilate mesylate: Another prodrug form with different salt composition.
Uniqueness
BIBR-953 D4 hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for more precise quantification in research studies. This labeling also provides insights into the pharmacokinetic and metabolic profiles of Dabigatran, making it a valuable tool in drug development and research .
生物活性
Dabigatran-d4 (hydrochloride) is a deuterium-labeled analog of dabigatran, a direct thrombin inhibitor widely used as an anticoagulant. This compound has garnered interest due to its potential applications in pharmacokinetic studies and drug development. This article provides an in-depth examination of the biological activity of Dabigatran-d4, including its mechanism of action, pharmacokinetics, and relevant research findings.
Dabigatran acts as a reversible, competitive inhibitor of thrombin, a serine protease that plays a crucial role in the coagulation cascade. By binding to the active site of thrombin, Dabigatran-d4 prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. This mechanism is illustrated in the following figure:
Mechanism of Action (Placeholder for actual image)
The binding affinity (Ki) of Dabigatran-d4 for thrombin is reported to be 4.5 nM , indicating its potency as an anticoagulant . Additionally, it inhibits thrombin-induced platelet aggregation with an IC50 value of 10 nM , further demonstrating its efficacy in preventing clot formation .
Pharmacokinetics
Dabigatran-d4 is administered orally and is rapidly absorbed. Upon ingestion, it undergoes hydrolysis to yield the active form, dabigatran. The pharmacokinetic profile is characterized by:
- Time to Maximum Concentration (Tmax) : Approximately 2 hours post-administration.
- Half-life : Approximately 12 hours, allowing for twice-daily dosing.
- Renal Clearance : About 80% of the drug is eliminated via renal pathways, necessitating dosage adjustments in patients with renal impairment .
Bioavailability Studies
Recent studies have evaluated the bioavailability (BA) of Dabigatran-d4 formulations. A notable study involved comparing a newly developed tablet formulation with existing capsule forms under varying gastric pH conditions. The results indicated that:
- AUC (Area Under Curve) and Cmax values were comparable between tablet and capsule forms.
- However, when administered with rabeprazole (an acid-reducing agent), BA decreased significantly by approximately 70% , highlighting the importance of gastric acidity on drug absorption .
Case Studies and Research Findings
Several studies have explored the biological activity and clinical applications of Dabigatran-d4:
- Anticoagulant Efficacy : In clinical trials, dabigatran has been shown to reduce the risk of stroke in patients with non-valvular atrial fibrillation compared to warfarin. The predictable pharmacokinetics and lack of necessary routine monitoring make it a favorable alternative .
- Impact on Platelet Function : Research indicates that while dabigatran effectively inhibits thrombin-mediated platelet aggregation, its effects on overall platelet function require further investigation to understand potential bleeding risks associated with its use .
- Deuterium Labeling Benefits : The deuterium labeling in Dabigatran-d4 allows for enhanced tracking in metabolic studies, providing insights into the pharmacokinetic profiles and metabolic pathways of dabigatran derivatives .
Comparative Data Table
The following table summarizes key pharmacological parameters and findings related to Dabigatran-d4:
Parameter | Value/Description |
---|---|
Binding Affinity (Ki) | 4.5 nM |
Inhibition of Platelet Aggregation (IC50) | 10 nM |
Tmax | ~2 hours |
Half-life | ~12 hours |
Renal Clearance | ~80% |
Bioavailability under Acidic Conditions | High; reduced significantly under rabeprazole pretreatment |
特性
IUPAC Name |
3-[[2-[(4-carbamimidoyl-2,3,5,6-tetradeuterioanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O3.ClH/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27;/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34);1H/i5D,6D,8D,9D; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEOQXNVRMCTKM-WORMFLDLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=N)N)[2H])[2H])NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)[2H].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。